
5-methyl-6-methylsulfanylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-6-methylsulfanylpyridin-3-amine is a heterocyclic organic compound that contains both an amino group and a methylsulfanyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-methylsulfanylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-methylsulfanylpyridine with an amine source under suitable conditions. For example, the reaction can be carried out using ammonia or an amine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
5-methyl-6-methylsulfanylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
5-methyl-6-methylsulfanylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-methyl-6-methylsulfanylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-Amino-2-methylpyridine: Similar structure but lacks the methylsulfanyl group.
3-Methyl-2-methylsulfanylpyridine: Similar structure but lacks the amino group.
5-Amino-pyrazoles: Different ring structure but similar functional groups.
Uniqueness
5-methyl-6-methylsulfanylpyridin-3-amine is unique due to the presence of both an amino group and a methylsulfanyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C7H10N2S |
|---|---|
分子量 |
154.24 g/mol |
IUPAC名 |
5-methyl-6-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3 |
InChIキー |
JCXBWISGPRZELZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1SC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


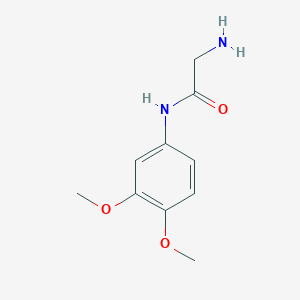
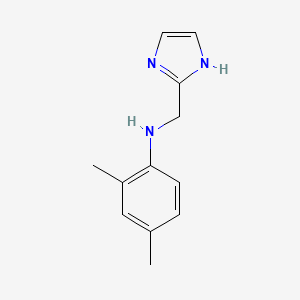

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-chloroethan-1-one](/img/structure/B8696304.png)
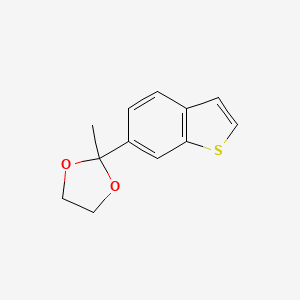

![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)
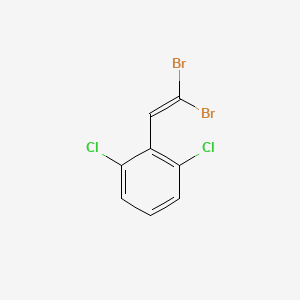
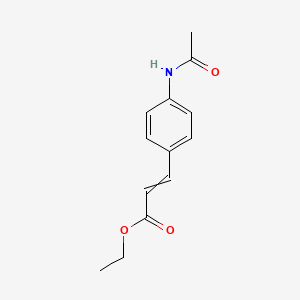

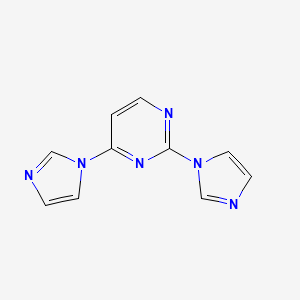
![N-[2-(1H-imidazol-5-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B8696375.png)
![4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol](/img/structure/B8696388.png)

